Zinc,bromo(6-ethoxy-6-oxohexyl)-

Description

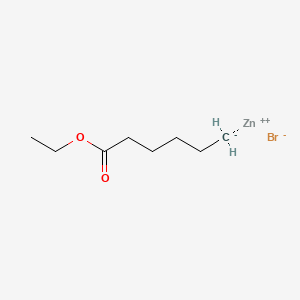

Zinc,bromo(6-ethoxy-6-oxohexyl)- (CAS: 312693-01-9; ChemSpider ID: 28595590) is an organozinc compound with the molecular formula C₈H₁₅BrO₂Zn and an average molecular mass of 288.500 g/mol . Structurally, it consists of a zinc atom coordinated to a bromo group and a 6-ethoxy-6-oxohexyl chain, forming a cationic zinc(1+) complex paired with a bromide counterion. This compound is typically synthesized via reactions involving activated zinc powder and α-bromo esters under controlled conditions (e.g., temperatures below 20 °C in acetic acid or hydrochloric acid) to optimize yield and purity . It is commonly used as a reagent in organometallic coupling reactions due to its stability in tetrahydrofuran (THF) solutions .

Properties

Molecular Formula |

C8H15BrO2Zn |

|---|---|

Molecular Weight |

288.5 g/mol |

IUPAC Name |

zinc;ethyl hexanoate;bromide |

InChI |

InChI=1S/C8H15O2.BrH.Zn/c1-3-5-6-7-8(9)10-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

ZISDBYYELZLQGH-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)CCCC[CH2-].[Zn+2].[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Reactivity Comparisons

Zinc,bromo(6-ethoxy-6-oxohexohexyl)- shares functional similarities with α-bromo esters and organometallic reagents but differs in metal coordination and substituent effects. Key comparisons include:

- Reactivity Differences: Unlike non-metallic α-bromo esters (e.g., PI-1 to PI-4), the zinc-bound bromo group in the target compound enhances its nucleophilicity, enabling selective alkylation in cross-coupling reactions . Compared to tributyltin hydride, which participates in radical chain reactions, the zinc complex operates via polar mechanisms, avoiding radical intermediates .

Lipophilicity and Bioactivity

QSAR studies on antiproliferative agents (e.g., chromenone derivatives) highlight the role of lipophilicity and hydrogen-bonding capacity (HBD/HBA) in biological activity . However, its zinc coordination may limit bioavailability compared to purely organic bromo compounds like 3-(6-bromohexyloxy)chromenone .

Toxicity and Environmental Considerations

This is attributed to the absence of aromatic ring interactions, which are linked to higher bioaccumulation risks . However, zinc residues may pose environmental concerns, necessitating controlled disposal protocols.

Data Tables

Table 1: Physicochemical Properties

| Property | Zinc,bromo(6-ethoxy-6-oxohexyl)- | α-Bromo Esters-Acetals | Tributyltin Hydride |

|---|---|---|---|

| Molecular Weight (g/mol) | 288.50 | 200–250 | 291.08 |

| LogP (Estimated) | 2.8–3.1 | 1.5–2.0 | 4.5 |

| Stability in THF | High | Moderate | Low |

| Primary Use | Organometallic reagent | Heterocycle precursor | Radical initiator |

Table 2: Bioactivity Comparison

| Compound | Antiproliferative IC₅₀ (HeLa Cells) | EGFR Inhibition (Binding Energy, kcal/mol) |

|---|---|---|

| Zinc,bromo(6-ethoxy-... | Not reported | Not applicable |

| 3-(6-Bromohexyloxy)chromenone | 12.5 µM | -9.70 (Compound H analog) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.